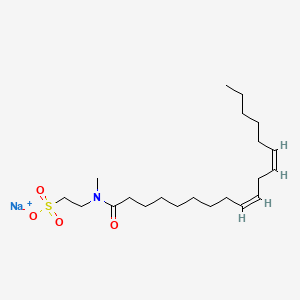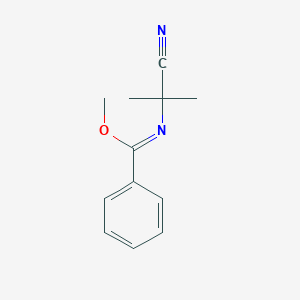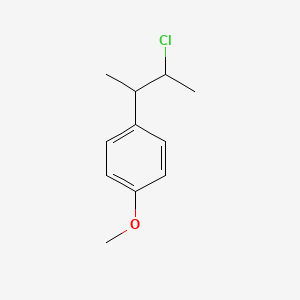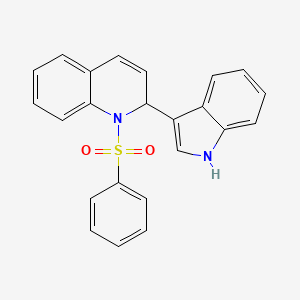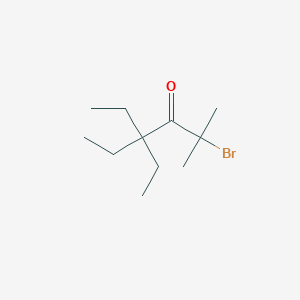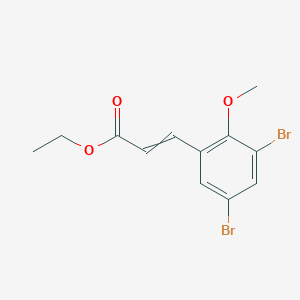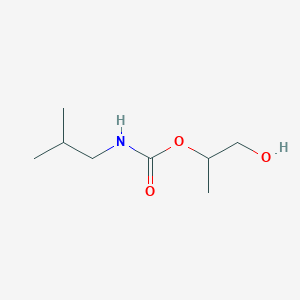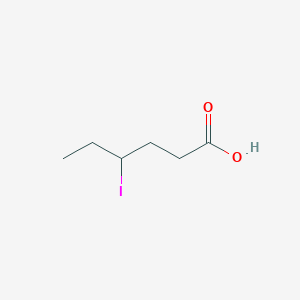
2,3-Dimethylindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylindole-4,7-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes two methyl groups at positions 2 and 3 and two ketone groups at positions 4 and 7 on the indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of indolequinones.
Reduction: Formation of dihydroxyindoles.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethylindole-4,7-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .
Comparación Con Compuestos Similares
Indole-2,3-dione (Isatin): Shares the indole core but lacks the methyl groups at positions 2 and 3.
4,7-Dimethoxyindole-2,3-dione: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 2,3-Dimethylindole-4,7-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
62676-76-0 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2,3-dimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3 |
Clave InChI |
RUUQDFBLUDDOPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=O)C=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


